N-(biphenyl-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar functional groups.
1-[(4-Methylphenyl)methanesulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide: A structurally related compound with similar applications.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and methanesulfonyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C26H28N2O3S |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-11-13-21(14-12-20)19-32(30,31)28-17-15-23(16-18-28)26(29)27-25-10-6-5-9-24(25)22-7-3-2-4-8-22/h2-14,23H,15-19H2,1H3,(H,27,29) |
InChI Key |
DDPMRXHEZBLSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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